molecular formula C8H13N3 B13311800 N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Cat. No.: B13311800
M. Wt: 151.21 g/mol
InChI Key: ODXQQMMDILLMPL-UHFFFAOYSA-N
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Description

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by a benzene ring fused with a diazole ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-1,2-phenylenediamine with formaldehyde under acidic conditions to form the desired benzodiazole structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives with altered oxidation states .

Scientific Research Applications

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine

InChI

InChI=1S/C8H13N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h5-6,9H,2-4H2,1H3,(H,10,11)

InChI Key

ODXQQMMDILLMPL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1N=CN2

Origin of Product

United States

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